molecular formula C18H28N2O2 B2960106 Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate CAS No. 1226997-63-2

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate

Cat. No.: B2960106
CAS No.: 1226997-63-2
M. Wt: 304.434
InChI Key: SEAQTUJDNFHLCL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is often used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in medicinal chemistry and drug discovery due to its unique structural properties.

Mechanism of Action

Target of Action

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to changes in the protein structure, marking them for degradation .

Biochemical Pathways

The compound affects the protein degradation pathway . By forming a ternary complex with the target proteins, it leads to their degradation . The downstream effects of this process can vary depending on the specific proteins that are targeted.

Result of Action

The primary result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease symptoms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the temperature.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The compound acts as a semi-flexible linker in PROTACs, influencing the 3D orientation of the degrader and optimizing drug-like properties . It interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating the formation of ternary complexes essential for targeted protein degradation .

Cellular Effects

This compound affects cellular processes by modulating protein levels through targeted degradation. This compound influences cell signaling pathways by degrading specific proteins involved in these pathways, thereby altering gene expression and cellular metabolism . For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s ability to selectively degrade proteins makes it a valuable tool in studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the target protein and the E3 ubiquitin ligase, forming a ternary complex that brings the target protein in proximity to the ligase . This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows for optimal positioning of the target protein and E3 ligase, enhancing the efficiency of protein degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained protein degradation and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively degrades target proteins without causing significant toxicity . Higher doses may lead to adverse effects, including off-target protein degradation and toxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve efficient protein degradation . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into active forms capable of binding to target proteins and E3 ubiquitin ligases . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach target proteins and E3 ligases to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target proteins and E3 ubiquitin ligases . The compound’s localization is essential for its function, as it ensures that the target proteins are efficiently degraded in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is typically monitored using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a semi-flexible linker in the development of PROTAC® for targeted protein degradation .

Biology: : In biological research, this compound is used to study protein interactions and degradation pathways. It helps in understanding the mechanisms of protein turnover and the role of specific proteins in cellular processes .

Medicine: : In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the design of novel drugs targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its unique properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which provides optimal flexibility and rigidity required for effective PROTAC® development. Its ability to form stable ternary complexes makes it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQTUJDNFHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 4-[cyano(phenyl)methylene]piperidine-1-carboxylate (1.18 g, 3.95 mmol) in ethanol (15 ml) was saturated with NH3 at ambient temperature and Raney nickel (1 ml, 3.95 mmol) in water was added. The reaction was placed on a Parr reactor under H2 pressure (48 psi) for 19 hours. The reaction mixture was then re-saturated with NH3 and additional Raney nickel (1 ml, 3.95 mmol) was added before placing back on the Parr reactor for an additional 5.5 hours. The reaction mixture was filtered through Celite, washing with EtOH, and concentrated in vacuo. The product was carried on without further purification.
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